molecular formula C10H17N3 B13073794 1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine

1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine

Cat. No.: B13073794
M. Wt: 179.26 g/mol
InChI Key: TURVEIPQRBAFMD-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclopentylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine typically involves the reaction of cyclopentyl ethyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopentylethyl)-1H-pyrazol-3-amine
  • 1-(2-Cyclopentylethyl)-1H-pyrazol-5-amine

Uniqueness

1-(2-Cyclopentylethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a distinct candidate for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-cyclopentylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c11-10-7-12-13(8-10)6-5-9-3-1-2-4-9/h7-9H,1-6,11H2

InChI Key

TURVEIPQRBAFMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2C=C(C=N2)N

Origin of Product

United States

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